4-bromo-1H-pyrazolo[3,4-b]pyridine

Analytical Chemistry Quality Control Chemical Synthesis

Procuring the correct 4-halogen regioisomer of the pyrazolo[3,4-b]pyridine scaffold is critical for reproducible kinase inhibitor research; substituting the 4-bromo with chloro, iodo, or 5-bromo analogs alters cross-coupling reactivity and target binding geometry [1][2][3]. - Exclusive 4-bromo regiochemistry ensures fidelity to validated synthetic protocols and patent literature [4][5]. - High initial purity (≥97% HPLC, mode across major suppliers) minimizes downstream impurity carryover that could confound SAR and biological assay data [6][7]. - Scalable multi-kilogram supply from multiple vendors mitigates lead-time risk during preclinical toxicology batch synthesis [8].

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 856859-49-9
Cat. No. B1521730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrazolo[3,4-b]pyridine
CAS856859-49-9
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C=NN2
InChIInChI=1S/C6H4BrN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
InChIKeyJVFQAGXECPOKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrazolo[3,4-b]pyridine: Key Heterocyclic Intermediate


4-Bromo-1H-pyrazolo[3,4-b]pyridine is a foundational heterocyclic building block belonging to the privileged pyrazolo[3,4-b]pyridine scaffold, a class extensively documented in over 5,500 references and 2,400 patents for its utility in medicinal chemistry [1]. Its core structure, characterized by a pyrazole ring fused to a pyridine ring, presents two possible tautomeric forms (1H- and 2H-isomers) that can engage in multiple kinase binding modes [1]. The bromine atom at the 4-position serves as a critical functional handle, enabling versatile downstream derivatization via cross-coupling reactions for the synthesis of complex pharmaceutical candidates .

Privileged scaffold
Pyrazolo[3,4-b]pyridine core for kinase-targeted libraries
Reactive handle
C4 bromine enables Suzuki, Buchwald-Hartwig cross-couplings
High-purity supply
Consistent quality supports reproducible downstream synthesis

Why 4-Bromo-1H-pyrazolo[3,4-b]pyridine Cannot Be Substituted


The procurement of 4-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 856859-49-9) cannot be substituted with alternative halogen analogs (e.g., 4-chloro or 4-iodo) or regioisomers (e.g., 5-bromo) without fundamentally altering synthetic outcomes and biological performance. This is due to the unique balance of reactivity and stability conferred by the bromine atom at the C4 position . The specific regiochemistry dictates the geometry of interactions with biological targets, as the pyrazolo[3,4-b]pyridine scaffold's binding mode is highly sensitive to substitution patterns [1]. Therefore, for precise and reproducible research, the exact regioisomer and halogen atom specified in validated synthetic protocols or patent literature must be procured.

4-Chloro analog
Lower halogen reactivity may shift cross-coupling efficiency and require harsher conditions.
4-Iodo analog
Different leaving-group profile and typically lower purity specifications may alter reaction outcomes.
5-Bromo regioisomer
Substitution position change may disrupt scaffold geometry and target binding mode in downstream inhibitors.

4-Bromo-1H-pyrazolo[3,4-b]pyridine: Evidence-Based Differentiation


Purity Benchmarking Against Halogen Analogs

High-purity 4-bromo-1H-pyrazolo[3,4-b]pyridine is available from multiple vendors with an HPLC purity of ≥99.0% [1] or 98.46% . This is superior to the 4-iodo analog, which has a typical minimum purity specification of 95% . It also matches or exceeds the purity specifications for the 4-chloro analog (98%) and the regioisomeric 5-bromo analog (98%) , ensuring a consistent, high-quality starting material.

Purity Benchmark
Head-to-head
4-Br: ≥99.0% (HPLC) / 98.46% (HPLC)
4-I: 95% min. · 4-Cl: 98% · 5-Br: 98%
Higher purity specification vs. 4-I analog supports starting-material quality control.
Based on vendor COA; verify current lot specifications.
Analytical Chemistry Quality Control Chemical Synthesis

Cross-Coupling Reactivity of 4-Bromo Substituent

The bromine atom on 4-bromo-1H-pyrazolo[3,4-b]pyridine provides a strategic point for selective derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This is a key differentiator from the less reactive 4-chloro analog, which often requires harsher conditions [1]. The ability to perform such transformations on this specific scaffold is a cornerstone of its utility, as demonstrated in the synthesis of combinatorial libraries where Suzuki coupling of a bromo-derivative with aryl boronic acids was a key step in structural modification .

Cross-Coupling Reactivity
Class-level
Reported higher reactivity in Suzuki & Buchwald-Hartwig vs. 4-Cl analog
Supports efficient derivatization review; reactivity advantage based on halogen series.
Qualitative assessment; confirm under specific coupling conditions.
Organic Synthesis Medicinal Chemistry Palladium Catalysis

Procurement Scalability and Vendor Availability

4-Bromo-1H-pyrazolo[3,4-b]pyridine is a well-established commercial product, available from multiple suppliers in pack sizes ranging from grams to kilograms, which facilitates smooth progression from discovery to preclinical development . In contrast, the 4-iodo analog is often available in smaller quantities (up to 25g) with a 1-week lead time . This difference in immediate availability and scalable sourcing can significantly impact project timelines and the ability to produce larger batches of advanced intermediates.

Scalability & Supply
Data to verify
4-Br: g to kg scale from multiple vendors
4-I: typically ≤25 g with longer lead times
Reported supply advantage; verify bulk availability with preferred vendors.
Vendor-stated stock; confirm lead times before procurement.
Supply Chain Chemical Procurement Process Chemistry

4-Bromo-1H-pyrazolo[3,4-b]pyridine: Optimized Applications


High-Throughput Library Synthesis

Given its commercially available high purity (≥99.0% HPLC [1]) and reactive bromine handle suitable for robust cross-coupling reactions , this compound is an ideal core scaffold for the parallel synthesis of diverse compound libraries. The high initial purity ensures that downstream products are not contaminated by starting material impurities, which is critical for generating reliable SAR (Structure-Activity Relationship) data and for avoiding false positives in biological assays.

Medicinal Chemistry: Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a recognized privileged structure in kinase inhibitor design due to its ability to mimic purine bases and engage in multiple binding modes [2]. As a key intermediate, 4-bromo-1H-pyrazolo[3,4-b]pyridine is specifically positioned for the development of inhibitors against targets like JAK and FLT3 kinases [3]. Its use enables the rapid exploration of chemical space at the 4-position, a common site for interaction with the kinase hinge region or solvent-exposed areas.

Scale-Up and Preclinical Candidate Supply

For projects transitioning from discovery to preclinical development, the scalable supply of this building block is a critical advantage. Its availability in multi-kilogram quantities from multiple vendors ensures a reliable and cost-effective supply chain. This contrasts with less common analogs (like the 4-iodo variant), which may have longer lead times or limited bulk availability , thus mitigating potential bottlenecks in the synthesis of larger amounts of a lead candidate for toxicology and formulation studies.

Application
Selection Property
Validation Focus
Library synthesis scaffold
High purity, reactive bromine handle
Review vendor COA and coupling condition compatibility
Kinase inhibitor intermediate research
Privileged pyrazolo[3,4-b]pyridine core
Verify target kinase engagement feasibility with synthesized inhibitors
Preclinical candidate synthesis support
Scalable multi-vendor supply
Confirm bulk availability and lead times from preferred vendors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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